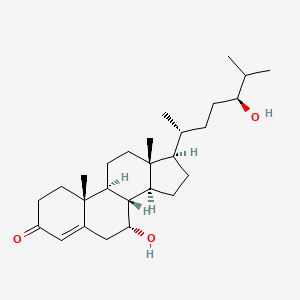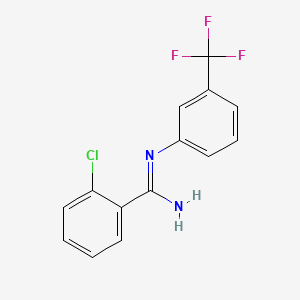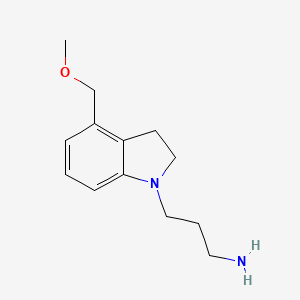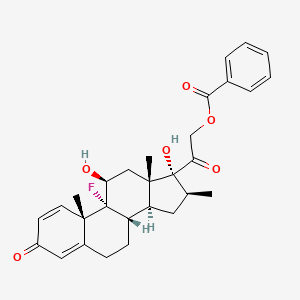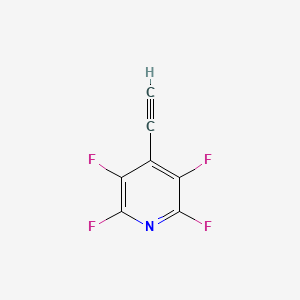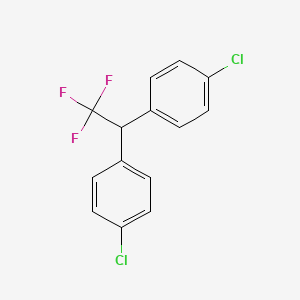
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane is an organic compound with the molecular formula C14H10Cl2F3 It is a derivative of ethane, where two hydrogen atoms are replaced by p-chlorophenyl groups and three hydrogen atoms are replaced by fluorine atoms
Méthodes De Préparation
The synthesis of 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane typically involves the reaction of p-chlorobenzene with trifluoroacetaldehyde in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1-Bis(p-chlorophenyl)-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1-Bis(p-chlorophenyl)-2,2,2-trichloroethane (DDT): Both compounds have similar structures, but DDT has chlorine atoms instead of fluorine atoms, leading to different chemical and biological properties.
1,1-Bis(p-chlorophenyl)-2,2-dichloroethane (DDD): This compound also has a similar structure but with two chlorine atoms instead of three fluorine atoms, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts unique chemical stability and reactivity compared to its chlorinated analogs.
Propriétés
Numéro CAS |
361-07-9 |
|---|---|
Formule moléculaire |
C14H9Cl2F3 |
Poids moléculaire |
305.1 g/mol |
Nom IUPAC |
1-chloro-4-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]benzene |
InChI |
InChI=1S/C14H9Cl2F3/c15-11-5-1-9(2-6-11)13(14(17,18)19)10-3-7-12(16)8-4-10/h1-8,13H |
Clé InChI |
FJSRPVWDOJSWBX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trisodium;12-[2,3-bis(11-carboxylatoundecanoyloxy)propoxy]-12-oxododecanoate](/img/structure/B13425270.png)
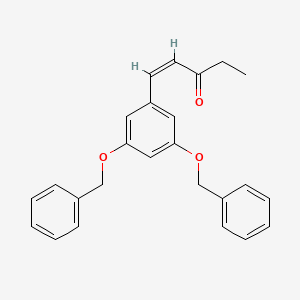
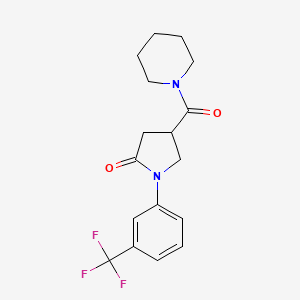

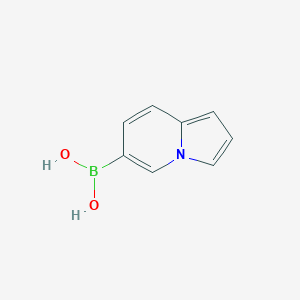

![[(E)-2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl] trifluoromethanesulfonate](/img/structure/B13425311.png)
![8,11-dihydroxy-4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione;hydrochloride](/img/structure/B13425315.png)
